4-Bromo-2-(difluoromethoxy)thioanisole

Description

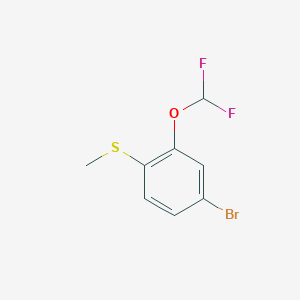

4-Bromo-2-(difluoromethoxy)thioanisole (CAS: 1807244-72-9) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂OS and a molecular weight of 269.11 g/mol . Structurally, it features:

- A bromo substituent at the 4-position of the benzene ring.

- A difluoromethoxy group (-OCF₂H) at the 2-position.

- A methylthio (-SMe) group, classifying it as a thioanisole derivative.

This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its reactivity is influenced by the electron-withdrawing effects of bromine and difluoromethoxy groups, which modulate electrophilic substitution patterns .

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKTVDGUYBALKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219270 | |

| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807244-72-9 | |

| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807244-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)thioanisole typically involves the bromination of 2-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-(difluoromethoxy)thioanisole are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)thioanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction, where it reacts with alkenes to form stilbenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used.

Coupling Reactions: Palladium catalysts and ligands are commonly employed in Heck reactions, with solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include stilbenes and other coupled aromatic compounds.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)thioanisole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Derivatives of this compound are explored for their potential antibacterial properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The thioanisole moiety may also contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Difluoromethoxy vs. Trifluoromethoxy

4-Bromo-2-(trifluoromethoxy)thioanisole (CAS: 647856-10-8) differs by replacing the -OCF₂H group with -OCF₃ .

The trifluoromethoxy group’s stronger electron-withdrawing nature reduces ring reactivity compared to the difluoromethoxy analog, impacting synthetic pathways in drug design .

Positional Isomerism: Bromo and Substituent Placement

a. 5-Bromo-2-(difluoromethoxy)thioanisole

- CAS: Not explicitly provided, but structural data indicates a bromo shift to the 5-position (InChIKey: CLLUVUSVLZDPQQ-UHFFFAOYSA-N) .

- Molecular Formula : C₈H₇BrF₂OS (identical to the 4-bromo isomer).

b. 2-Bromo-3-(difluoromethoxy)thioanisole (CAS: 1805104-13-5)

Functional Group Variation: Thioanisole vs. Anisole

4-Bromo-2-fluoroanisole (CAS: 2357-52-0) replaces the methylthio (-SMe) group with methoxy (-OMe) and substitutes difluoromethoxy with fluoro :

Thioanisoles generally exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to anisoles, making them preferable in Suzuki-Miyaura couplings .

Ether Chain Modifications

4-Bromo-2-(2-methoxyethoxy)anisole (CAS: 1132672-05-9) introduces a methoxyethoxy side chain:

Key Data Table: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)thioanisole | 1807244-72-9 | C₈H₇BrF₂OS | 269.11 | 4-Br, 2-OCF₂H, -SMe |

| 4-Bromo-2-(trifluoromethoxy)thioanisole | 647856-10-8 | C₈H₆BrF₃OS | 287.10 | 4-Br, 2-OCF₃, -SMe |

| 5-Bromo-2-(difluoromethoxy)thioanisole | - | C₈H₇BrF₂OS | 269.11 | 5-Br, 2-OCF₂H, -SMe |

| 2-Bromo-3-(difluoromethoxy)thioanisole | 1805104-13-5 | C₈H₇BrF₂OS | 269.11 | 2-Br, 3-OCF₂H, -SMe |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 205.03 | 4-Br, 2-F, -OMe |

Research Implications

- Electron-Withdrawing Effects : Trifluoromethoxy analogs are less reactive than difluoromethoxy derivatives, influencing catalyst choice in cross-coupling reactions .

- Positional Isomerism : Bromo placement affects steric hindrance and regioselectivity, critical for designing kinase inhibitors or herbicides .

This analysis underscores the importance of substituent tailoring in optimizing physicochemical and reactivity profiles for targeted applications.

Biological Activity

4-Bromo-2-(difluoromethoxy)thioanisole, commonly referred to as DFMTBA, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anti-tumor properties. This article delves into the biological activity of DFMTBA, highlighting key research findings, applications, and future directions.

DFMTBA is characterized by its bromine and difluoromethoxy substituents, which contribute to its unique chemical reactivity. The synthesis of DFMTBA has been explored in various studies, with a focus on creating derivatives that enhance its biological efficacy. For instance, Gao et al. (2017) utilized DFMTBA as a building block for synthesizing new β-lactam antibiotics, demonstrating its versatility in organic synthesis.

Biological Activity

Anti-inflammatory Properties

Research conducted by Zhang et al. (2019) evaluated the anti-inflammatory activity of DFMTBA derivatives using lipopolysaccharide (LPS)-induced RAW 264.7 cells. The study revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anti-tumor Activity

DFMTBA has also been investigated for its anti-tumor properties. Studies indicate that some derivatives possess cytotoxic effects against various cancer cell lines. For example, Sang et al. (2017) reported the synthesis of cytotoxic agents derived from DFMTBA that showed promise in targeting cancer cells.

Toxicity and Safety

The toxicity profile of DFMTBA is crucial for its application in medicinal chemistry. Li et al. (2017) assessed the acute toxicity of DFMTBA in rats, finding no significant adverse effects at doses up to 2000 mg/kg when administered orally. However, the long-term effects on human health remain largely unexplored, necessitating further investigation into chronic exposure and environmental impact.

Applications in Research

DFMTBA's utility extends beyond medicinal chemistry into proteomics and organic synthesis:

- Proteomics : DFMTBA serves as a thiol-blocking agent for identifying protein cysteine residues, facilitating proteomic analyses (Chen et al., 2019).

- Drug Discovery : The compound is being explored as a scaffold for developing new drugs with enhanced therapeutic profiles.

Current Research Trends

The current state of research on DFMTBA focuses on:

- Synthesis of Derivatives : Ongoing studies aim to create new derivatives with improved biological activity.

- Mechanistic Studies : Understanding the mechanisms underlying the anti-inflammatory and anti-tumor effects is a priority.

- Safety Evaluations : Comprehensive toxicity assessments are essential to ensure safe application in clinical settings.

Future Directions

Future research on DFMTBA should prioritize:

- Development of New Synthetic Methods : Innovative approaches to synthesize DFMTBA and its derivatives could enhance availability.

- Long-term Toxicity Studies : Investigating chronic exposure effects will provide insights into safety profiles.

- Environmental Impact Assessments : Evaluating potential risks associated with DFMTBA usage in various applications is crucial for sustainable practices.

Summary Table of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anti-inflammatory | Significant inhibition of cytokines | Zhang et al., 2019 |

| Anti-tumor | Cytotoxic effects on cancer cell lines | Sang et al., 2017 |

| Toxicity | No significant acute toxicity reported | Li et al., 2017 |

| Proteomic Applications | Thiol-blocking agent for cysteine residues | Chen et al., 2019 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.